Benzpyrinium

Description

Contextualization within Pyridinium (B92312) Chemistry

Benzpyrinium is a derivative of pyridine (B92270), placing it within the large class of pyridinium compounds. These are heterocyclic compounds containing a pyridine ring where the nitrogen atom is quaternized, resulting in a cationic charge. In this compound, the nitrogen atom is substituted with a benzyl (B1604629) group, a key structural feature. ontosight.ai The positive charge of the pyridinium cation is balanced by a bromide anion. ontosight.ai

The synthesis of this compound bromide is a direct application of fundamental principles in heterocyclic chemistry. It is prepared through the N-alkylation of a pyridine derivative, specifically 3-hydroxypyridine (B118123) dimethylcarbamate (B8479999), with benzyl bromide. drugfuture.com This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic benzyl carbon of benzyl bromide, forming the quaternary pyridinium salt. The structure, particularly the presence of the dimethylcarbamate group at the 3-position of the pyridinium ring, is crucial for its biological function and is analogous to other well-studied carbamates like neostigmine (B1678181). dss.go.th

Overview of this compound's Academic Research Trajectory

The academic research trajectory of this compound is primarily linked to its function as a cholinergic agent. drugfuture.com It is recognized as a reversible inhibitor of cholinesterase (ChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). ontosight.aitandfonline.comnih.gov This inhibitory action is the cornerstone of its application in scientific research.

Early research, dating back to the 1950s, identified this compound as an anticholinesterase drug. dss.go.th Its mechanism involves the carbamylation of the esteratic site of the acetylcholinesterase enzyme, which is a reversible process. This transient inhibition leads to an accumulation of acetylcholine at cholinergic synapses, allowing researchers to study the effects of enhanced cholinergic transmission.

A significant area of its investigation has been in neuromuscular research. Studies have utilized this compound to explore the function of the neuromuscular junction. msc-mu.com Furthermore, its properties as a reversible cholinesterase inhibitor led to its investigation as a protective agent. Research has been conducted on its ability to offer protection against poisoning by irreversible cholinesterase inhibitors, such as certain organophosphorus nerve agents like Soman (B1219632). tandfonline.comnih.govresearchgate.net In these studies, this compound is used as a pretreatment to temporarily block the cholinesterase enzyme, protecting it from irreversible inactivation by the nerve agent. tandfonline.comresearchgate.net

Table 2: Summary of Key Research Findings for this compound

| Research Area | Finding | Significance | Source(s) |

| Enzymology | Acts as a reversible inhibitor of acetylcholinesterase (AChE). | The carbamate (B1207046) moiety reversibly binds to the enzyme's active site, preventing acetylcholine breakdown. | tandfonline.comnih.gov |

| Neuromuscular Studies | Used to study cholinergic mechanisms at the neuromuscular junction. | Helps in understanding neuromuscular transmission and the effects of cholinesterase inhibition. | dss.go.thmsc-mu.com |

| Toxicology/Chemical Protection | Investigated as a pretreatment against organophosphorus nerve agent poisoning (e.g., Soman). | Reversible inhibition by this compound protects cholinesterase from irreversible inhibition by nerve agents. | tandfonline.comnih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

701897-98-5 |

|---|---|

Molecular Formula |

C15H17N2O2+ |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C15H17N2O2/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3/q+1 |

InChI Key |

JWSLMDWREGSKAJ-UHFFFAOYSA-N |

Canonical SMILES |

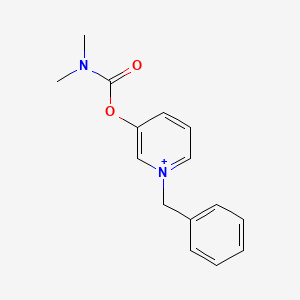

CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Benzpyrinium

Established Synthetic Pathways for Benzpyrinium and Analogues

The synthesis of this compound, chemically known as 1-Benzyl-3-(dimethylcarbamoyloxy)pyridinium, typically follows a two-step process. The foundational structure is derived from 3-hydroxypyridine (B118123), which first undergoes esterification followed by a quaternization reaction.

Quaternization and Alkylation Reactions

The key step in the formation of this compound is the quaternization of the pyridine (B92270) nitrogen. This reaction involves the formation of a quaternary ammonium (B1175870) salt by the alkylation of the nitrogen atom.

The synthesis begins with the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride. This reaction forms the intermediate ester, 3-(dimethylcarbamoyloxy)pyridine. The subsequent and final step is the quaternization of this intermediate. mcbiotec.com This is achieved by reacting 3-(dimethylcarbamoyloxy)pyridine with a benzylating agent, typically benzyl (B1604629) bromide, to yield this compound bromide. mcbiotec.com The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This type of N-alkylation is a common and effective method for creating pyridinium (B92312) salts. smolecule.compatsnap.com

The general scheme for this established pathway is as follows:

Esterification: 3-Hydroxypyridine + Dimethylcarbamoyl Chloride → 3-(Dimethylcarbamoyloxy)pyridine

Quaternization: 3-(Dimethylcarbamoyloxy)pyridine + Benzyl Bromide → 1-Benzyl-3-(dimethylcarbamoyloxy)pyridinium Bromide (this compound Bromide)

This method is analogous to the synthesis of similar compounds like Pyridostigmine bromide, where methyl bromide is used as the quaternizing agent instead of benzyl bromide. mcbiotec.com

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity of the final product. This involves careful control over reaction conditions in both the esterification and quaternization steps. General principles of process optimization can be applied, focusing on several key parameters. nih.gov

Key Optimization Parameters:

| Parameter | Consideration | Impact on Yield and Purity |

| Solvent | The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents are often used for quaternization reactions. biomedres.us | An appropriate solvent ensures a homogeneous reaction mixture and can facilitate product isolation, minimizing side reactions. |

| Temperature | Reaction temperature affects the rate of both the desired reaction and potential side reactions. | Controlled heating can accelerate the quaternization, but excessive heat may lead to degradation. Microwave-assisted synthesis can sometimes offer rapid and uniform heating, reducing reaction times and improving yields. biomedres.us |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps determine the optimal reaction time to maximize product formation without significant byproduct accumulation. patsnap.com |

| Stoichiometry | The molar ratio of the reactants (e.g., 3-(dimethylcarbamoyloxy)pyridine to benzyl bromide) is critical. | Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can complicate purification. |

| Purification | Post-reaction workup and purification are essential for obtaining a high-purity product. | Recrystallization is a common and effective method for purifying the final salt, allowing for the isolation of a crystalline solid with high purity. nih.govgoogle.com |

Advanced Synthetic Approaches to Novel this compound Derivatives

The development of novel this compound derivatives is driven by the search for compounds with tailored properties. Advanced synthetic strategies focus on creating libraries of related molecules by modifying the core structure. researchgate.net For instance, synthesizing a series of mono- and bis-quaternary ammonium compounds based on 3-hydroxypyridine can lead to the discovery of new therapeutic agents. researchgate.net

These advanced approaches may involve:

Varying the Alkylating Agent: Replacing benzyl bromide with other substituted benzyl halides or different alkyl halides to modify the group on the pyridinium nitrogen.

Modifying the Carbamate (B1207046) Group: Altering the ester group at the 3-position of the pyridine ring by using different carbamoyl (B1232498) chlorides.

Ring Modifications: Introducing substituents onto the pyridine ring itself before the quaternization step.

Furthermore, modern synthetic methods like photocatalysis can be employed. For example, visible light-activated processes using pyridinium salts as alkylating reagents have been developed for other applications, showcasing the potential for novel, light-mediated synthetic routes. rsc.org

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient pyridinium ring and the attached benzyl group.

Nucleophilic Substitution Reactions of the Benzyl Moiety in this compound

The benzyl group in this compound is attached to a positively charged nitrogen atom, which makes the benzylic carbon an electrophilic center susceptible to nucleophilic attack. The reactivity of this moiety is governed by principles of nucleophilic substitution reactions.

Reactions at the benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile. stackexchange.com

S(_N)1 Mechanism: The C-N bond could potentially cleave to form a stable benzylic carbocation, which is resonance-stabilized by the phenyl ring. This pathway would be favored by weak nucleophiles and polar protic solvents. stackexchange.com

S(_N)2 Mechanism: A strong nucleophile could directly attack the benzylic carbon, leading to the displacement of the neutral 3-(dimethylcarbamoyloxy)pyridine molecule in a single step.

The pyridinium moiety acts as a good leaving group because it is a stable, neutral molecule after being displaced.

Oxidative and Reductive Reactivity Profiles of the Pyridinium Ring

The pyridinium ring in this compound is electron-deficient and can undergo both reduction and, under specific conditions, oxidation.

Reductive Reactivity: The pyridinium ring is susceptible to reduction. Catalytic hydrogenation is a common method to reduce pyridinium salts. For example, rhodium-catalyzed transfer hydrogenation can reduce the pyridinium ring to the corresponding piperidine derivative. nih.gov This process involves the initial formation of a dihydropyridine intermediate. nih.gov In some cases, the reduction can even lead to the opening of the pyridine ring. researchgate.net

Oxidative Reactivity: The oxidation of the pyridinium ring is less common due to its electron-deficient nature. However, pyridinium compounds can participate in redox processes. nih.gov Oxidation often requires potent oxidizing agents or electrochemical methods. Electron-rich substituted pyridines are more susceptible to oxidation. For instance, single-electron oxidation of methoxy-substituted pyridine rings has been achieved under visible light irradiation, initiating further reactions. acs.org While this compound itself is not highly electron-rich, its participation in complex multi-step redox mechanisms under specific electrochemical conditions cannot be ruled out. nih.gov

Catalytic Applications of this compound-Based Systems

This compound, a quaternary ammonium salt, belongs to a class of compounds recognized for their utility in various catalytic applications. The defining feature of these molecules is a positively charged nitrogen atom, which makes them effective in roles such as phase-transfer catalysis. While research on the specific catalytic activity of this compound itself is not extensively documented in contemporary literature, its structural analogues—namely other quaternary ammonium and pyridinium salts—have been thoroughly investigated, providing a clear indication of the potential applications for this compound-based systems. These studies primarily focus on facilitating reactions between immiscible phases and enabling metal-free oxidation processes.

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.netbiomedres.us Quaternary ammonium salts, structural analogues of this compound, are archetypal phase-transfer catalysts. wikipedia.org They function by forming a lipophilic ion pair with an anion from the aqueous phase, which is then transported into the organic phase where it can react with the organic substrate. researchgate.net This process enhances reaction rates, improves yields, and allows for the use of milder reaction conditions, often eliminating the need for expensive or hazardous solvents. mdpi.com

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is influenced by the structure of its cation. Research into novel cationic systems demonstrates the continuous effort to develop more efficient and specialized catalysts. For instance, a cationic pyrrolidinium-annelated dibenzosemibullvalene derivative has been synthesized and evaluated as a phase-transfer catalyst in alkylation reactions. rsc.org This compound, a complex quaternary ammonium salt, has shown promising results, in some cases outperforming commonly used catalysts like tetrabutylammonium bromide (TBAB). rsc.org

In a comparative study, the catalytic activity of this dibenzosemibullvalene salt was tested against TBAB in the alkylation of various substrates. The reactions were significantly accelerated in the presence of these catalysts. Notably, for several substrates, the dibenzosemibullvalene salt induced higher conversions than the standard tetrabutylammonium salts under identical conditions, highlighting the potential for developing highly specialized catalysts based on the quaternary ammonium framework. rsc.org

Table 1: Comparison of Catalytic Activity in Phase-Transfer Alkylation Reactions

This table outlines the conversion percentages achieved in the alkylation of different substrates using a specialized quaternary ammonium salt (a this compound analogue) versus a standard catalyst, tetrabutylammonium bromide (TBAB), under specific reaction conditions.

| Substrate | Catalyst | Conversion (%) | Reaction Conditions |

|---|---|---|---|

| Phenylacetonitrile | Dibenzosemibullvalene Salt | Higher than TBAB | Biphasic mixture (Toluene/aq. KOH), 20 °C, 2 h |

| Substrate 7 (unspecified) | Dibenzosemibullvalene Salt | Higher than TBAB | |

| Substrate 9 (unspecified) | Dibenzosemibullvalene Salt | Higher than TBAB | |

| Substrate 11 (unspecified) | Dibenzosemibullvalene Salt | 32 | |

| Substrate 11 (unspecified) | TBAB | 92 | Biphasic mixture (Toluene/aq. KOH), 20 °C, 2 h |

The selective oxidation of hydrocarbons is a cornerstone of the chemical industry, but it often relies on metal-based catalysts, which can be costly and environmentally problematic. nih.gov Consequently, the development of metal-free catalytic systems is a significant area of research. nih.gov Analogues of this compound, specifically N-alkyl pyridinium salts, have emerged as effective metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen as the oxidant. rsc.orgnih.gov

Research has demonstrated that a series of N-alkyl pyridinium salts can efficiently catalyze the oxidation of substrates like p-xylene. rsc.orgnih.gov The catalytic performance is highly dependent on the electronic properties of the substituents on the pyridinium ring. The introduction of an electron-donating group, such as –N(CH₃)₂, was found to significantly increase both the conversion of the hydrocarbon and the selectivity for the desired product, p-toluic acid. rsc.orgnih.gov This electronic effect is a critical factor in catalyst design.

In these systems, the pyridinium salt facilitates the oxidation process, potentially avoiding issues like over-oxidation that can be caused by metal-based catalysts. nih.gov The most effective catalyst identified in one study was 1-benzyl-4-N,N-dimethylaminopyridinium salt, which achieved a 95% conversion of p-xylene with 84% selectivity to p-toluic acid under optimized conditions. rsc.orgnih.gov This high level of activity and selectivity underscores the potential of pyridinium-based systems, as analogues of this compound, in green chemistry applications.

Table 2: Metal-Free Oxidation of p-Xylene with N-Alkyl Pyridinium Salt Catalysts

This table presents the results from the selective oxidation of p-xylene using different N-alkyl pyridinium salts as metal-free catalysts. It highlights the influence of the catalyst's chemical structure on conversion and product selectivity.

| Catalyst | p-Xylene Conversion (%) | p-Toluic Acid Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| 1-Benzyl-4-N,N-dimethylaminopyridinium salt | 95 | 84 | 1.5 MPa O₂, 160 °C, Acetonitrile (B52724) solvent, Initiator |

| Other N-alkyl pyridinium salts | Variable | Variable |

Analytical Characterization and Methodological Advancements for Benzpyrinium

Spectroscopic Methodologies for Structural Confirmation and Quantification of Benzpyrinium

Spectroscopic methods are indispensable for the structural confirmation and quantification of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its chemical structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for detailed structural analysis in solution. nih.gov For this compound, ¹H NMR spectroscopy provides precise information about the electronic environment of each hydrogen atom in the molecule. The positive charge on the quaternary nitrogen atom in the pyridinium (B92312) ring significantly influences the chemical shifts of adjacent protons.

Protons on the pyridinium ring are highly deshielded due to the ring's aromaticity and the electron-withdrawing effect of the positively charged nitrogen, causing their signals to appear far downfield in the spectrum. Similarly, the benzylic protons (—CH₂—) adjacent to the quaternary nitrogen are also shifted downfield. The protons of the benzyl (B1604629) group's phenyl ring and the methyl groups of the dimethylcarbamoyl moiety exhibit characteristic chemical shifts based on their respective electronic environments. oregonstate.edulibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Cation Predicted values are based on general principles for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinium Ring Protons | 8.0 - 9.5 | Multiplet |

| Benzyl Group (Aromatic) | 7.3 - 7.6 | Multiplet |

| Benzyl Group (-CH₂-) | 5.5 - 6.0 | Singlet |

| N,N-dimethyl (-CH₃) | 2.9 - 3.2 | Singlet |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. uzh.ch For this compound, which exists as a pre-formed cation, soft ionization techniques like Electrospray Ionization (ESI) are ideal. ESI-MS analysis directly detects the this compound cation, [C₁₅H₁₇N₂O₂]⁺, providing a highly accurate mass-to-charge ratio (m/z) that confirms its molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, which provides further structural confirmation. chemguide.co.uklibretexts.org The energetically unstable molecular ions are induced to break apart, and the resulting fragment ions are detected. chemguide.co.uk For this compound, characteristic fragmentation pathways are expected, which can help in its unambiguous identification.

Table 2: Predicted ESI-MS Fragmentation Analysis for this compound Cation

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Fragmentation Pathway |

| [M]⁺ | [C₁₅H₁₇N₂O₂]⁺ | 257.13 | Molecular Ion |

| [M - C₂H₆N]⁺ | C₁₃H₁₁NO₂ | 213.08 | Loss of dimethylamine (B145610) from carbamoyl (B1232498) group |

| [C₇H₇]⁺ | Tropylium cation | 91.05 | Cleavage of the benzyl group |

| [C₅H₄NOOCN(CH₃)₂]⁺ | Pyridinium-carbamate fragment | 166.07 | Loss of the benzyl group |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative technique used to measure the absorption of light by a compound in solution. youtube.com Molecules with conjugated and aromatic systems, such as the pyridinium and benzyl groups in this compound, absorb light in the UV-Vis region. process-insights.com This absorption corresponds to the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. masterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to show a strong absorption maximum (λmax) in the ultraviolet range, characteristic of its conjugated π-electron system. researchgate.net The position and intensity of this absorption band can be used for the quantitative determination of this compound in solution, following the Beer-Lambert law. The λmax for similar aromatic heterocyclic compounds often falls in the 270-310 nm range. process-insights.comresearchgate.net

Chromatographic Techniques for this compound Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. asianpubs.org

A reversed-phase HPLC (RP-HPLC) method is typically suitable for an ionic compound like this compound. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). An ion-pairing agent may be added to the mobile phase to improve the retention and peak shape of the cationic this compound. Detection is commonly achieved using a UV detector set at the compound's λmax. The purity of a this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

X-ray Diffraction for Solid-State Structural Elucidation of this compound Salts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For ionic compounds like this compound, this analysis is performed on a suitable single crystal of one of its salts, such as this compound bromide.

While specific crystallographic data for this compound bromide is not widely published, studies on very closely related 1-benzyl-pyridinium salts provide excellent models for the type of structural information obtained. nih.govnih.govresearchgate.net For instance, the analysis of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide revealed detailed information about its crystal packing and intermolecular interactions. nih.govnih.gov Such studies yield precise data on the unit cell dimensions, space group, and atomic coordinates.

Table 3: Example Crystallographic Data for an Analogous Pyridinium Salt (4-[(benzylamino)carbonyl]-1-methylpyridinium chloride) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5222 (7) |

| b (Å) | 5.6875 (3) |

| c (Å) | 27.1720 (14) |

| β (°) | 91.243 (6) |

| Volume (ų) | 1316.71 (15) |

| Z (molecules/unit cell) | 4 |

Methodological Considerations for Sample Preparation and Stability in this compound Studies

Proper sample preparation is critical for obtaining accurate and reproducible analytical results. The methodology depends on the chosen analytical technique.

For NMR spectroscopy , the this compound salt is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

For MS and HPLC analysis , samples are typically prepared by dissolving the salt in the initial mobile phase or a compatible solvent system.

For X-ray diffraction , single crystals of sufficient quality must be grown, often through slow evaporation of a saturated solution in a solvent like acetonitrile. nih.gov

The stability of this compound during sample preparation and analysis must also be considered. As a quaternary ammonium (B1175870) salt, it is generally stable. However, the ester-like carbamoyl group could be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, sample solutions should be maintained at a neutral or mildly acidic pH. To prevent potential thermal degradation, samples should be stored at low temperatures, and prolonged exposure to high temperatures during analysis should be avoided. nih.gov

Mechanistic Investigations of Benzpyrinium S Biological Activity

Enzymatic Inhibition Mechanisms of Benzpyrinium

Kinetics and Molecular Basis of Acetylcholinesterase (AChE) Inhibition by this compound

This compound, a quaternary ammonium (B1175870) compound featuring a 1-benzyl-3-hydroxypyridinium dimethylcarbamate (B8479999) structure, functions as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). t3db.ca The inhibition of AChE by this compound and its analogues increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission. t3db.canih.gov

The core structural feature responsible for this inhibitory activity is the N-benzylpyridinium moiety. scielo.org.co This positively charged group is crucial for binding to the active site of the AChE enzyme. The active site of AChE contains a key region known as the anionic subsite, which is rich in aromatic amino acid residues. This subsite accommodates the positively charged quaternary amine of the natural substrate, acetylcholine, and similarly attracts the quaternary pyridinium (B92312) nitrogen of this compound. t3db.ca

Kinetic studies on compounds analogous to this compound, such as those containing an N-benzylpiperidine or N-benzylpyridinium core, reveal that they typically act as reversible inhibitors of AChE. jst.go.jp The inhibition pattern is often of a mixed type, meaning the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). jst.go.jpgoogle.com This dual binding capability often results in potent inhibition. For instance, the well-studied AChE inhibitor donepezil (B133215) (E2020), which shares a benzyl-piperidine structure, demonstrates mixed-type inhibition with very low inhibitor dissociation constants (Ki), indicating a strong inhibitory effect. jst.go.jp

The structure-activity relationship (SAR) of N-benzylpyridinium analogues underscores the essential nature of this chemical group. Removal of the benzylpyridinium fragment from inhibitor molecules leads to a dramatic loss of anti-AChE activity, with IC50 values increasing by several orders of magnitude. scielo.org.co Furthermore, substitutions on the benzyl (B1604629) ring can significantly modulate inhibitory potency. For example, halogen substitutions can either increase or decrease activity depending on their position, highlighting the precise structural requirements for optimal interaction with the AChE active site. scielo.org.co

| Compound/Analogue | Core Structure | AChE IC50 (µM) | Reference(s) |

| Donepezil Analogue (29a) | Chroman-4-one | 0.048 | scielo.org.co |

| Coumarin-based Analogue (21a) | Coumarin (B35378) | 0.038 | scielo.org.co |

| Isochromanone-based Analogue (82e) | Isochromanone | 0.0027 | scielo.org.co |

| Donepezil (Standard) | N-benzylpiperidine | 0.022 | scielo.org.co |

| Tolserine | Physostigmine (B191203) analogue | 0.00813 | frontiersin.org |

This table presents the half-maximal inhibitory concentration (IC50) values for several N-benzylpyridinium analogues against Acetylcholinesterase (AChE), demonstrating the potent inhibitory capacity of this structural class.

Butyrylcholinesterase (BuChE) Inhibition Specificity of this compound Analogues

While AChE is the primary target for modulating cholinergic signaling in the central nervous system, butyrylcholinesterase (BuChE) also plays a role in acetylcholine hydrolysis, particularly under conditions where AChE activity is compromised. amu.edu.pl Some cholinesterase inhibitors exhibit dual inhibitory activity against both enzymes, while others show marked selectivity. nih.gov The specificity of inhibitors like this compound analogues is determined by subtle differences in the active sites of AChE and BuChE. wegsar-eg.com

The active site gorge of BChE is larger than that of AChE because several bulky aromatic residues in the AChE gorge are replaced by smaller hydrophobic residues in BChE. wegsar-eg.comfrontiersin.org This structural difference allows larger molecules to be accommodated more easily in the BChE active site and forms the basis for designing selective inhibitors.

Structure-activity relationship studies on N-benzylpyridinium derivatives have shown that modifications to the core structure can significantly alter the selectivity index (SI), which is the ratio of BuChE inhibition to AChE inhibition. For example, certain coumarin derivatives bearing the N-benzylpyridinium moiety have been developed that show high selectivity for AChE over BuChE (SI > 48). scielo.org.co Conversely, other classes of analogues have been synthesized that are more potent against BChE. nih.govwegsar-eg.com For instance, a series of bis-amiridines were found to be selective inhibitors of BChE. nih.gov The design of selective BuChE inhibitors often involves exploiting the larger acyl pocket of the BChE active site.

| Analogue Class | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Profile | Reference(s) |

| Coumarin Analogue (21a) | 0.038 | > 1.8 | AChE Selective | scielo.org.co |

| Benzohydrazide (1l) | 44-100 (range) | 22.31 | BChE Preferential | wegsar-eg.com |

| Bis-amiridine (3c) | 1.4 - 2.9 (range) | 0.067 | BChE Selective | nih.gov |

| Carbamate (B1207046) Analogue (15d) | - | 0.0033 | BChE Potent | researchgate.net |

This table compares the inhibitory activity of different analogue classes against AChE and BuChE, illustrating how structural variations lead to different selectivity profiles.

Molecular Interactions of this compound with Cellular Components

Role of Quaternary Ammonium Structure in this compound's Interaction with Biological Membranes

The defining structural feature of this compound is its quaternary ammonium group, specifically a pyridinium cation. This permanent positive charge is fundamental to its interaction with biological membranes. amu.edu.plontosight.ai Biological membranes are predominantly composed of a phospholipid bilayer, which presents a negatively charged surface due to the presence of phosphate (B84403) groups and other anionic lipids like phosphatidylglycerol. nih.govwegsar-eg.com

The interaction begins with an electrostatic attraction between the cationic pyridinium head of this compound and the anionic surface of the cell membrane. mdpi.com This initial binding is followed by the insertion of the nonpolar parts of the molecule, such as the benzyl group, into the hydrophobic core of the lipid bilayer. amu.edu.pl This penetration disrupts the highly ordered structure of the membrane, leading to several consequences:

Increased Membrane Permeability: The insertion of the foreign molecule destabilizes the membrane, increasing its fluidity and permeability. amu.edu.plwegsar-eg.com

Leakage of Cellular Contents: This disruption can cause the leakage of essential intracellular components, such as ions and small molecules, ultimately compromising cellular integrity. mdpi.com

Destabilization of Membrane Proteins: The altered lipid environment can also affect the function of integral membrane proteins, including channels and receptors.

This mechanism of membrane disruption is a hallmark of many quaternary ammonium compounds and contributes to their broad biological activities. amu.edu.plnih.gov

This compound's Modulation of Neurotransmission-Related Pathways

This compound's primary mechanism of action, the inhibition of acetylcholinesterase, directly and profoundly modulates cholinergic neurotransmission pathways. taylorandfrancis.comnih.gov By preventing the breakdown of acetylcholine (ACh), this compound elevates ACh levels in the synapse, leading to enhanced and prolonged activation of postsynaptic cholinergic receptors. nih.gov These receptors fall into two main classes: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), both of which are critical for a vast array of physiological functions. frontiersin.orgnih.gov

Nicotinic Receptor (nAChR) Pathways: nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. wikipedia.org Increased ACh levels due to this compound would lead to greater activation of nAChRs, which are involved in cognitive functions like learning and memory, as well as in controlling motor activity at the neuromuscular junction. wikipedia.orgnih.gov Some cholinesterase inhibitors, like galantamine, have been shown to also act as positive allosteric modulators of nAChRs, meaning they bind to a site distinct from the ACh binding site to further enhance receptor activity. nih.gov While not specifically documented for this compound, this dual action is a known mechanism for related compounds.

Muscarinic Receptor (mAChR) Pathways: mAChRs are G-protein coupled receptors that mediate slower, more modulatory cholinergic responses. wikipedia.org There are five subtypes (M1-M5) that are widely distributed in the central and peripheral nervous systems, controlling functions such as heart rate, smooth muscle contraction, and glandular secretion. wikipedia.orgcas.cz The elevated ACh resulting from this compound action would activate these receptors, leading to a wide range of parasympathomimetic effects. derangedphysiology.com For example, the activation of M2 receptors in the heart slows the heart rate, while M3 activation in smooth muscle leads to contraction. wikipedia.org

By amplifying the effects of endogenous ACh at both nAChRs and mAChRs, this compound acts as a broad modulator of the entire cholinergic system, influencing everything from cognitive processes to autonomic functions. nih.govmdpi.com

Potential Involvement of this compound in Oxidative Stress Response Pathways

A growing body of evidence links the activity of anticholinesterase agents to the induction of oxidative stress. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. scielo.org.co The hypercholinergic state induced by compounds like this compound can lead to excessive neuronal excitation and metabolic activity, which in turn increases the generation of ROS and reactive nitrogen species (RNS). nih.gov

Mechanistic studies with other cholinesterase inhibitors have shown that this process can lead to lipid peroxidation and the depletion of cellular energy stores (ATP), further compromising cellular function. nih.gov This suggests that a significant component of the biological activity of anticholinesterase agents may be mediated through the downstream effects of oxidative and nitrosative stress.

Furthermore, some pyridinium compounds have been shown to directly induce the production of ROS. nih.gov Mechanistic studies on certain pyridinium-containing antimicrobials revealed that their activity involves increasing intracellular ROS, which contributes to cell death alongside membrane disruption. jst.go.jpnih.govresearchgate.net A patent has also described the use of certain quaternary pyridinium compounds to modulate pathways associated with oxidative stress. google.com Therefore, it is plausible that this compound could be involved in oxidative stress response pathways through two potential mechanisms:

Indirectly: As a consequence of the hypercholinergic state induced by AChE inhibition. nih.gov

Directly: Through chemical properties inherent to its quaternary pyridinium structure that may promote ROS formation. nih.govresearchgate.net

This potential for inducing oxidative stress represents a significant, though less characterized, aspect of this compound's biological activity profile. jst.go.jp

Preclinical Research Paradigms and Model Systems for Benzpyrinium

In Vitro Experimental Models for Benzpyrinium Efficacy and Mechanism Profiling

In vitro models are crucial for the initial assessment of the efficacy and for elucidating the mechanism of action of investigational compounds like this compound. These models, which include cell-free systems and cell-based assays, offer a controlled environment to study specific biological activities.

Enzyme Inhibition Assays in Cell-Free Systems for this compound Activity

Enzyme inhibition assays are fundamental in pharmacological research to determine how a compound interacts with specific enzymes. For this compound, a key area of investigation has been its effect on cholinesterases.

This compound bromide acts as an acetylcholinesterase inhibitor, with a mechanism structurally analogous to neostigmine (B1678181). It belongs to the class of pyridinium (B92312) derivatives and has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). ontosight.ai As a reversible inhibitor of cholinesterase, its activity has been studied alongside other carbamates like physostigmine (B191203) and neostigmine. researchgate.net The inhibition of AChE is a critical therapeutic target in conditions such as Alzheimer's disease. Research has explored the potential for derivatives of this compound to exhibit dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Cell-free enzyme inhibition assays are performed to quantify the inhibitory potential of a compound. In these assays, the enzyme, substrate, and a range of concentrations of the inhibitor (in this case, this compound) are combined. The rate of the enzymatic reaction is measured, typically by monitoring the formation of a product over time. A decrease in the rate of product formation in the presence of the compound indicates inhibition. From this data, the half-maximal inhibitory concentration (IC50) value can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. evotec.com

Table 1: Investigated Enzyme Targets for this compound

| Enzyme Target | Therapeutic Area | Key Findings |

| Acetylcholinesterase (AChE) | Neurological Disorders | This compound acts as a potent, reversible inhibitor. ontosight.airesearchgate.net |

| Butyrylcholinesterase (BuChE) | Neurological Disorders | Derivatives have been investigated for dual inhibitory activity. |

Antimicrobial Activity Studies of this compound on Bacterial and Fungal Strains

Research has indicated that this compound possesses significant antimicrobial properties. As a quaternary ammonium (B1175870) compound, it shares characteristics with other compounds in this class that have known antibacterial and antifungal applications. dss.go.th

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. The mechanism of its antimicrobial action is believed to involve the disruption of microbial membranes, a feature enhanced by its unique benzyl (B1604629) substituent compared to similar compounds. Its potential as an antifungal agent has also been noted, aligning with the broader recognition of quaternary ammonium compounds for their efficacy against fungal strains. dss.go.th

The antimicrobial efficacy of compounds like this compound is typically evaluated by determining the minimal inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These studies are fundamental in assessing the potential of a compound for development as a new antimicrobial agent.

Table 2: Antimicrobial Spectrum of this compound

| Microbial Type | Representative Strains | Observed Effect |

| Gram-positive Bacteria | Staphylococcus aureus | Potent inhibitory activity. |

| Gram-negative Bacteria | Escherichia coli | Potent inhibitory activity. |

| Fungi | Various pathogenic strains | Potential antifungal activity. dss.go.th |

Advanced Cell Culture Models (e.g., 3D Architectures) for Complex Biological System Evaluation of this compound

While specific studies detailing the use of advanced 3D cell culture models for this compound are not prevalent in the provided search results, the utility of these models in modern drug discovery is well-established. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular microenvironments found in living organisms. insphero.com In contrast, three-dimensional (3D) cell culture systems, such as spheroids and organoids, more closely mimic the architecture and cell-cell interactions of tissues and organs, providing more physiologically relevant data. insphero.comnih.gov

For a compound like this compound, which has potential applications in both neurology and infectious diseases, 3D cell culture models could offer significant advantages. For instance, in neurological research, 3D models of neural tissue could provide a more accurate platform to study the effects of this compound on neuronal function and in the context of neurodegenerative disease pathology. nih.gov These models can recreate complex tissue structures and are increasingly used to study tumor growth, invasion, and drug responses in cancer research. nih.govabcam.com

In the context of infectious diseases, 3D models can be used to study host-pathogen interactions in a more realistic setting. For example, a 3D tissue model could be used to investigate the efficacy of this compound in clearing a bacterial or fungal infection within a simulated tissue environment. The use of scaffold-based or scaffold-free techniques allows for the creation of these complex 3D structures. ibidi.com Microfluidic devices, often referred to as "organs-on-a-chip," represent a further advancement, allowing for the perfusion of nutrients and the simulation of physiological fluid flow, enhancing the viability and function of the 3D cell cultures. abcam.comemulatebio.com

In Vivo Animal Models for Pharmacological and Toxicological Assessment of this compound

Following in vitro characterization, in vivo animal models are essential for evaluating the pharmacological and toxicological profile of a compound in a whole-organism setting.

Neurological Research Models for Investigating this compound in Neurodegenerative Conditions

The primary application of this compound in neurological research stems from its action as a cholinesterase inhibitor. Animal models of neurodegenerative conditions, such as Alzheimer's disease, are critical for evaluating the therapeutic potential of such compounds. While direct studies on this compound in specific neurodegenerative animal models were not detailed in the search results, its structural and functional similarity to other cholinesterase inhibitors like neostigmine and physostigmine suggests its potential utility in this area. dss.go.th

Research involving other cholinesterase inhibitors in animal models provides a framework for how this compound could be investigated. For example, studies have used animal models to assess the efficacy of cholinesterase inhibitors in mitigating cognitive deficits. raypeat.com Furthermore, research has been conducted on the protective effects of carbamates, the class of compounds to which this compound belongs, against nerve agents like soman (B1219632) in animal models, highlighting the relevance of these compounds in neuroprotection studies. researchgate.netresearchgate.net

Investigations of this compound in Infectious Disease Models

The in vitro antimicrobial activity of this compound against various bacterial and fungal strains suggests its potential as an anti-infective agent. To validate this potential, in vivo infectious disease models are necessary. These models involve inducing an infection in an animal and then administering the test compound to assess its ability to clear the infection and improve survival rates.

While specific in vivo infectious disease studies for this compound were not found, the general methodology for such investigations is well-established. These studies would typically involve challenging animals with pathogenic bacteria or fungi and then evaluating the efficacy of this compound treatment. The outcomes measured could include a reduction in microbial load in various organs, improved clinical signs of the animals, and increased survival rates.

Utility of this compound in Counteracting Cholinesterase Inhibitor Toxicity in Animal Models

This compound, a reversible cholinesterase (ChE) inhibitor, has been investigated in preclinical animal models for its potential as a protective agent against poisoning by irreversible cholinesterase inhibitors, such as organophosphate nerve agents. The primary paradigm for this research involves pretreating animals with a reversible inhibitor to transiently occupy the active site of acetylcholinesterase (AChE), thereby protecting it from permanent inactivation by a subsequently administered nerve agent.

In one significant study, the efficacy of various carbamates, including this compound, was evaluated in male rabbits as a pretreatment option against the nerve agent Soman. researchgate.netresearchgate.net The toxicity of this compound, expressed as its median lethal dose (LD50), was determined as a baseline measure. The core of the research focused on a pretreatment regimen where a fraction of the LD50 of this compound (or other carbamates) was administered in combination with other therapeutic agents before challenging the animals with a lethal dose of Soman.

Research findings indicate that a combination of a carbamate (B1207046) with an anticholinergic agent (atropine), a CNS-active anticholinergic (benactyzine), and other adjuncts could afford protection against multiple LD50s of Soman. researchgate.net Specifically, when a dose equivalent to 1/9 of the LD50 of this compound was included in a pretreatment cocktail with atropine (B194438) and benactyzine (B1667973) or other centrally acting drugs like mecamylamine (B1216088) or chlorpromazine, the majority of the rabbits survived a subsequent challenge of 10 LD50s of Soman. researchgate.net The omission of the centrally acting adjuncts from this regimen resulted in no survival, highlighting the necessity of a multi-component approach to counteract the systemic and central nervous system effects of nerve agent toxicity. researchgate.net

Table 1: Example Pretreatment Regimen Components in Rabbit Model

| Component Class | Example Agent | Role in Pretreatment |

|---|---|---|

| Reversible ChE Inhibitor | This compound | Protects peripheral AChE from irreversible inhibition |

| Anticholinergic Agent | Atropine | Blocks muscarinic acetylcholine receptors, counteracting hypercholinergic effects |

| CNS-Active Adjunct | Benactyzine | Counteracts central nervous system effects of nerve agent poisoning |

These studies underscore the utility of this compound within a specific preclinical research paradigm: as a component of a multi-drug pretreatment strategy to mitigate the lethality of highly toxic cholinesterase inhibitors.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Species for this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis of this compound

While specific, detailed ADME studies for this compound are not extensively published in publicly accessible literature, the principles for its analysis in preclinical species follow a standard framework. ADME studies are fundamental to drug development, determining the fate of a compound in an organism and thereby informing its efficacy and safety profile. fda.govmsdvetmanual.com For a quaternary ammonium compound like this compound, ADME analysis would focus on its characteristically poor absorption after oral administration and its distribution and elimination patterns. msdvetmanual.com

The key parameters evaluated in preclinical ADME studies are outlined below. fda.gov

Absorption: Investigates the rate and extent to which the drug enters the systemic circulation. For this compound, studies would likely confirm low oral bioavailability and focus on parenteral routes of administration. msdvetmanual.com

Distribution: Measures the dissemination of the drug from systemic circulation to various tissues and organs. This is critical for determining if the drug reaches its target site (e.g., neuromuscular junction) at effective concentrations.

Metabolism: Identifies the biotransformation of the parent drug into metabolites, primarily in the liver. Understanding the metabolic pathways is crucial for assessing potential drug-drug interactions and the formation of active or toxic byproducts.

Excretion: Determines the routes and rates of elimination of the drug and its metabolites from the body, typically via urine or feces.

These studies are typically conducted in various animal species, such as rats and dogs, to provide data that can be used to predict human pharmacokinetics. biotechfarm.co.il

Table 2: Standard Parameters in Preclinical ADME Studies

| ADME Process | Key Parameters Measured | Typical Animal Models |

|---|---|---|

| Absorption | Bioavailability (F%), Maximum Concentration (Cmax), Time to Cmax (Tmax) | Rat, Dog |

| Distribution | Volume of Distribution (Vd), Tissue Concentration, Plasma Protein Binding | Rat, Mouse |

| Metabolism | Metabolic Pathways, Metabolite Identification, Cytochrome P450 (CYP) enzyme involvement | In vitro (liver microsomes), Rat |

| Excretion | Clearance (CL), Elimination Half-life (t½), Routes of Elimination (renal, fecal) | Rat, Dog |

Predictive Modeling for In Vivo Performance of this compound

In modern drug development, in silico tools and mathematical models are increasingly used to predict the in vivo performance of a drug before or in parallel with animal studies. mdpi.com Physiologically-based pharmacokinetic (PBPK) modeling is a primary example of this approach. crystalpharmatech.com While specific PBPK models for this compound are not documented in available literature, the methodology provides a powerful framework for predicting its behavior.

A PBPK model for this compound would be constructed by integrating its known physicochemical properties (e.g., molecular weight, solubility, pKa) with in vitro data (e.g., metabolism rates from liver microsomes, plasma protein binding). crystalpharmatech.comnih.gov This model would consist of compartments representing different organs and tissues in a preclinical species, all connected by physiological blood flow rates.

The utility of such predictive models includes:

Simulating PK Profiles: Predicting plasma and tissue concentration-time curves for different dosing regimens. nih.gov

Informing Study Design: Helping to select appropriate doses for in vivo toxicity and efficacy studies, potentially reducing the number of animals required. nih.gov

Species Extrapolation: Simulating human PK profiles based on animal data, which is a critical step in translating preclinical findings to clinical trials. crystalpharmatech.com

The development of predictive models relies on a continuous cycle of simulation, in vivo experimentation, and model refinement to improve the accuracy of predictions. mdpi.com

Development and Evaluation of Novel Drug Delivery Systems for this compound

The inherent physicochemical properties of this compound, particularly its quaternary ammonium structure which limits membrane permeability and oral bioavailability, make it a candidate for formulation within advanced drug delivery systems. google.com Research in this area focuses on enhancing its therapeutic utility by improving its absorption and controlling its release.

Lipid-Based Nanosystems for Enhanced this compound Bioavailability

Lipid-based nanosystems are a versatile class of drug carriers that can encapsulate both hydrophilic and lipophilic drugs to improve their pharmacokinetic properties. mdpi.com These systems, typically in the nanometer size range, can enhance the bioavailability of poorly absorbed drugs and protect them from degradation. mdpi.comekb.eg Although specific research on this compound-loaded lipid nanosystems is not widely reported, their application is a logical strategy to overcome its delivery challenges.

Potential lipid-based nanosystems for this compound include:

Liposomes: Vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. mdpi.com Hydrophilic drugs like this compound can be encapsulated in the aqueous compartment.

Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are stabilized by surfactants. They offer advantages like high stability and the potential for controlled release. researchgate.net

Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystal structure that can accommodate a higher drug payload and prevent drug expulsion during storage. mdpi.comresearchgate.net

By encapsulating this compound, these nanosystems could potentially facilitate its transport across biological membranes, thereby enhancing its bioavailability after oral or other routes of administration. mdpi.com

Table 3: Overview of Lipid-Based Nanosystems for Drug Delivery

| Nanosystem | Composition | Potential Advantage for this compound |

|---|---|---|

| Liposomes | Phospholipid bilayers with an aqueous core | Encapsulation of hydrophilic drug, biocompatible |

| Solid Lipid Nanoparticles (SLN) | Solid lipid matrix stabilized by surfactants | Improved stability, potential for controlled release |

| Nanostructured Lipid Carriers (NLC) | Blend of solid and liquid lipids | High drug loading capacity, enhanced stability |

Microparticle Formulations for Controlled Release Characteristics of this compound

Microparticle formulations are designed to release a drug in a controlled or sustained manner, which can maintain therapeutic drug concentrations for an extended period and reduce the frequency of administration. This compound bromide has been identified as a candidate for inclusion in such microparticle systems in patent literature. google.comgoogleapis.com

These formulations typically involve entrapping the drug within a biodegradable polymer matrix. nih.gov The release of the drug is governed by processes such as diffusion through the polymer matrix, erosion of the polymer, or a combination of both.

The process of creating microparticles, such as the emulsion solvent diffusion method, allows for the control of particle size and drug loading. nih.gov For instance, benzoyl peroxide microparticles have been successfully prepared using an ethylcellulose polymer, demonstrating that drug-to-polymer ratio and manufacturing parameters can be adjusted to modulate release characteristics. nih.gov A similar approach could be applied to this compound to develop a long-acting formulation, which would be particularly useful in pretreatment scenarios requiring prolonged protective action. researchgate.net

Historical Context and Evolution of Academic Research on Benzpyrinium

Early Scientific Contributions and Discovery Context of Benzpyrinium

This compound bromide, a quaternary ammonium (B1175870) compound, emerged in the mid-20th century within the broader context of research into parasympathomimetic drugs. These agents, which mimic the effects of the parasympathetic nervous system, were a significant area of pharmacological exploration. The synthesis of this compound bromide was detailed in a United States patent filed in 1949 by H. M. Wuest, assigned to the William R. Warner & Co. This patent outlined its preparation from 3-hydroxypyridine (B118123) dimethylcarbamate (B8479999) and benzyl (B1604629) bromide.

The primary impetus for the development of this compound and similar cholinergic agents was the clinical need to address postoperative complications, specifically abdominal distention (postoperative ileus) and urinary retention. These conditions were common following surgery and anesthesia, causing significant patient discomfort and prolonging hospital stays.

Early clinical investigations in the 1950s solidified the therapeutic role of this compound. Marketed under trade names such as Stigmenene® and Stigmonene® bromide, its efficacy was documented in medical literature. A notable 1951 study by F.M. Donehue, published in Postgraduate Medicine, detailed the use of Stigmonene bromide in managing postoperative distention. Further clinical evidence was provided in a 1956 article by Torkelson, Roddick Jr., and Dorr, which specifically examined its application for urinary retention following vaginal surgery. These early studies established this compound as a valuable tool for surgeons and physicians in the immediate postoperative period.

The mechanism of action of this compound, like other parasympathomimetics, involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses, thereby enhancing parasympathetic activity. This increased activity stimulates smooth muscle contraction in the gastrointestinal tract and the bladder, alleviating distention and promoting urination.

Shifts in Research Focus and Emerging Areas of Study for this compound

The initial research and clinical application of this compound were firmly rooted in the management of postoperative visceral atony. For a considerable period, its study remained within this therapeutic domain. The primary research focus was on its clinical efficacy and comparison with other available cholinergic agents, most notably neostigmine (B1678181).

Over time, the landscape of perioperative care evolved, with the introduction of new surgical techniques, anesthetic agents, and alternative pharmacological approaches to manage postoperative complications. This led to a gradual decline in the widespread use and, consequently, the research focus on this compound for its initial indications.

A comprehensive review of scientific literature does not reveal significant shifts in the research focus of this compound to entirely new therapeutic areas. Unlike some other cholinergic agents that have been investigated for conditions such as myasthenia gravis or as reversal agents for neuromuscular blockade, research on this compound appears to have remained largely confined to its initial applications.

The emergence of newer, potentially more selective, and better-tolerated drugs for postoperative ileus and urinary retention likely contributed to the waning of research interest in this compound. As a result, the body of academic literature on this compound has not expanded significantly in recent decades, and it is not prominently featured in contemporary clinical research for new indications. The historical significance of this compound lies in its role as an early and effective solution to common and troublesome postoperative problems, paving the way for further developments in the field of cholinergic pharmacology.

Future Perspectives and Unexplored Research Avenues for Benzpyrinium

Integration of Computational Chemistry and In Silico Approaches for Benzpyrinium

While specific computational studies on this compound are not extensively documented in publicly available literature, the application of in silico methods represents a significant opportunity to investigate its molecular interactions and guide the development of new derivatives.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for studying enzymatic reactions at an atomic level. This approach could elucidate the precise mechanism of acetylcholinesterase (AChE) inhibition by this compound. By treating the active site of the enzyme and the this compound molecule with quantum mechanics and the surrounding protein and solvent with molecular mechanics, researchers can model the entire inhibitory process.

Future research could focus on:

Mapping the Inhibition Pathway: Detailing the step-by-step interaction of this compound with the catalytic triad (Ser203, His447, and Glu334) within the AChE active site. lupinepublishers.comlupinepublishers.com

Calculating Activation Energies: Determining the energy barriers for the formation of the enzyme-inhibitor complex, providing insights into the kinetics of inhibition.

Investigating Covalent Adduct Formation: If applicable, modeling the formation and stability of any covalent bond between this compound and the serine residue in the AChE active site.

These simulations would provide a dynamic and energetic perspective on the inhibitory mechanism, surpassing the static view offered by traditional crystallography.

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting and analyzing the binding of a ligand to a protein. lupinepublishers.comnih.govthepharmajournal.comresearchgate.net For this compound, these studies can offer a detailed view of its interaction with acetylcholinesterase.

Molecular Docking can predict the preferred binding orientation of this compound within the AChE active site gorge. lupinepublishers.comnih.govthepharmajournal.comresearchgate.net Key interactions to investigate would include:

Cation-π Interactions: The quaternary ammonium (B1175870) group of this compound is likely to form strong cation-π interactions with aromatic residues, such as Trp86 and Tyr337, in the active site.

Hydrogen Bonding: Identification of potential hydrogen bonds between this compound and amino acid residues like Ser203 and His447. nih.gov

Hydrophobic Interactions: Mapping the interactions between the non-polar parts of this compound and hydrophobic pockets within the enzyme.

Molecular Dynamics (MD) simulations can then be used to assess the stability of the docked this compound-AChE complex over time in a simulated physiological environment. mdpi.comnih.govnih.gov This would allow researchers to:

Confirm the stability of key binding interactions identified in docking studies.

Analyze conformational changes in both this compound and the enzyme upon binding.

Calculate binding free energies to quantify the affinity of this compound for AChE.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with Acetylcholinesterase

| Interacting Residue | Interaction Type | Distance (Å) |

| Trp86 | Cation-π | 3.5 |

| Tyr133 | Hydrogen Bond | 2.8 |

| Ser203 | Hydrogen Bond | 3.1 |

| Tyr337 | π-π Stacking | 4.0 |

| Phe338 | Hydrophobic | 3.8 |

Note: This table is for illustrative purposes to show the type of data that can be generated from molecular docking studies.

Design and Synthesis of Next-Generation this compound Derivatives with Tailored Activities

Building on the insights from computational studies, the rational design and synthesis of novel this compound derivatives could lead to compounds with improved properties. nih.govmdpi.comnih.gov The structure-activity relationship (SAR) of existing quaternary ammonium anticholinesterases can guide this process. nih.govresearchgate.netnih.gov

Future synthetic chemistry efforts could explore:

Modification of the Quaternary Ammonium Head: Altering the alkyl groups on the nitrogen atom could modulate the strength of cation-π interactions and selectivity for AChE over other cholinesterases like butyrylcholinesterase (BuChE).

Alterations to the Aromatic Ring System: Substitution on the pyridinium (B92312) ring could influence electronic properties and introduce new interaction points with the enzyme.

Introduction of Functional Groups: Adding moieties that can form additional hydrogen bonds or hydrophobic interactions could enhance binding affinity and specificity.

The goal would be to synthesize a library of this compound analogs and screen them for enhanced potency, selectivity, and potentially altered pharmacokinetic profiles.

Application of Omics Technologies in Mechanistic Research of this compound

Omics technologies (genomics, proteomics, and metabolomics) offer a holistic view of the biological effects of a drug and can uncover previously unknown mechanisms of action and biomarkers of response. mdpi.commdpi.comnih.gov

Genomics: While less likely to be directly altered by a small molecule inhibitor, genomic studies could identify genetic polymorphisms in the ACHE gene or other components of the cholinergic system that influence an individual's response to this compound. nih.govnih.gov

Proteomics: This approach can quantify changes in the expression levels of numerous proteins in cells or tissues following this compound treatment. This could reveal off-target effects or downstream consequences of AChE inhibition, such as changes in the expression of nicotinic and muscarinic receptors.

Metabolomics: By analyzing the global metabolic profile of a biological system after exposure to this compound, researchers can identify alterations in key metabolic pathways. mdpi.commdpi.comnih.gov For instance, changes in the levels of acetylcholine (B1216132), choline, and other neurotransmitters, as well as lipids and amino acids, could provide a detailed fingerprint of the drug's effect. mdpi.comnih.gov

Table 2: Potential Biomarkers Identifiable through Omics Technologies in this compound Research

| Omics Field | Potential Biomarker | Implication |

| Genomics | ACHE gene variants | Altered drug efficacy or metabolism |

| Proteomics | Upregulation of nicotinic receptors | Compensatory response to increased acetylcholine |

| Metabolomics | Increased plasma choline levels | Indication of effective AChE inhibition |

| Metabolomics | Altered lipid metabolism | Potential off-target metabolic effects nih.gov |

Note: This table presents hypothetical examples of biomarkers that could be investigated using omics technologies.

Methodological Innovations in Preclinical Drug Discovery and Development for this compound

Modern preclinical development strategies can provide a more comprehensive understanding of the therapeutic potential of new this compound derivatives. nih.govresearchgate.netresearchgate.net

Innovations in this area include:

High-Throughput Screening (HTS): Newly synthesized this compound analogs could be rapidly screened for their inhibitory activity against AChE and BuChE using HTS platforms.

Advanced In Vitro Models: Utilizing induced pluripotent stem cell (iPSC)-derived neurons from patients with relevant neurological disorders could offer a more clinically relevant model to test the efficacy of this compound derivatives.

Microphysiological Systems (Organ-on-a-Chip): These systems can model the neuromuscular junction or even a blood-brain barrier, providing a more complex and physiologically relevant environment to study the effects of this compound than traditional cell cultures.

These advanced preclinical models could improve the translation of in vitro findings to potential clinical applications.

Potential for New Applications of this compound beyond Current Scope

The principle of drug repurposing—finding new uses for existing drugs—is a highly efficient strategy in pharmaceutical development. jopir.innih.govfrontiersin.orggardp.org Given its mechanism of action, this compound and its future derivatives could be investigated for novel therapeutic applications.

As a quaternary ammonium compound, this compound is generally restricted from crossing the blood-brain barrier, limiting its effects to the peripheral nervous system. clinicalgate.comnih.gov However, this property could be advantageous for conditions where peripheral cholinergic modulation is desired without central nervous system side effects.

Potential unexplored applications could include:

Modulation of Inflammation: The cholinergic system is known to play a role in regulating inflammation (the "cholinergic anti-inflammatory pathway"). The potential of this compound to modulate this pathway in peripheral tissues could be explored for inflammatory conditions.

Gastrointestinal Motility Disorders: Given the role of acetylcholine in gut motility, novel derivatives could be tailored for specific disorders of the digestive system.

Antimicrobial Properties: Some quaternary ammonium compounds exhibit antimicrobial activity. While this is not the primary function of this compound, this property could be explored, particularly for topical applications.

Systematic screening of this compound and its analogs in various disease models could uncover unexpected therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Benzpyrinium bromide, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis of this compound bromide should follow documented procedures with precise stoichiometric ratios and reaction conditions (e.g., solvent, temperature, catalysts). Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Reproducibility hinges on detailed experimental logs, including batch-specific data and calibration of instruments . For peer validation, include raw spectral data and purity thresholds (e.g., ≥95%) in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s acetylcholinesterase inhibition potential?

- Methodological Answer : Use spectrophotometric methods (e.g., Ellman’s assay) to measure enzyme activity. Key parameters include substrate concentration (e.g., acetylthiocholine iodide), inhibitor concentration gradients, and control groups (e.g., donepezil as a positive control). Normalize data to baseline activity and report IC₅₀ values with confidence intervals. Validate results across multiple replicates and independent lab settings to mitigate variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across different experimental models?

- Methodological Answer : Conduct a systematic review of existing studies to identify confounding variables (e.g., dosage ranges, animal models, or assay conditions). Perform meta-analyses to quantify effect sizes and heterogeneity. For conflicting in vivo vs. in vitro results, use pharmacokinetic modeling to assess bioavailability or tissue-specific metabolism. Sensitivity analyses can isolate variables contributing to discrepancies, such as enzyme source (human vs. recombinant) .

Q. What strategies are recommended for elucidating this compound’s toxicity mechanisms in non-target tissues?

- Methodological Answer : Combine transcriptomic profiling (e.g., RNA sequencing) and histopathological analysis in rodent models. Focus on off-target receptor interactions (e.g., muscarinic vs. nicotinic receptors) using competitive binding assays. Dose-response studies with time-course evaluations can differentiate acute vs. chronic toxicity. Cross-reference findings with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to identify novel pathways .

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for acetylcholinesterase vs. off-target proteins. Use quantitative structure-activity relationship (QSAR) models to optimize substituent groups for selectivity. Validate predictions with synthetic analogs and in vitro testing. Report docking scores (e.g., ΔG values) and RMSD metrics for pose validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.